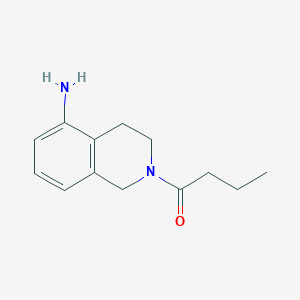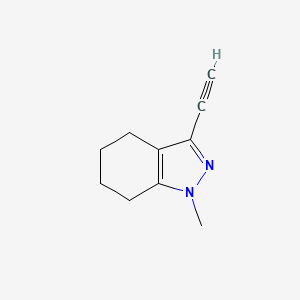
1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride typically involves multicomponent reactions (MCRs) and metal-catalyzed processes. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under air atmosphere . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of substituted naphthyridines .
Wissenschaftliche Forschungsanwendungen
1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine dihydrochloride
- 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
- 5,6,7,8-Tetrahydro-1-naphthylamine
Uniqueness
1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility in synthetic applications and potential in medicinal chemistry make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H15Cl2N3 |
|---|---|
Molekulargewicht |
236.14 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c10-6-8-4-3-7-2-1-5-11-9(7)12-8;;/h3-4H,1-2,5-6,10H2,(H,11,12);2*1H |
InChI-Schlüssel |
KHYWPVICWXKRGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(NC1)N=C(C=C2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




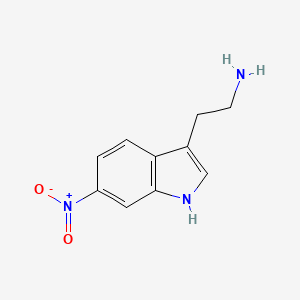
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)
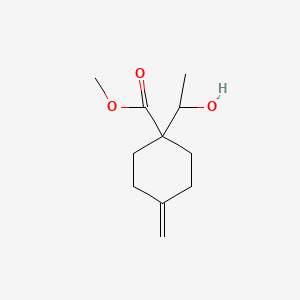
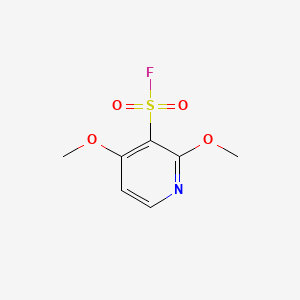
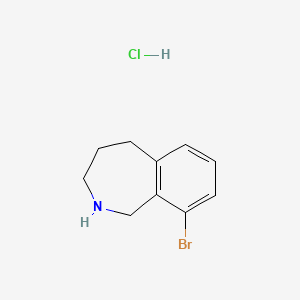
![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)
![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)
